molecular formula C12H21N B14370113 Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine CAS No. 90038-93-0

Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine

Cat. No.: B14370113
CAS No.: 90038-93-0
M. Wt: 179.30 g/mol
InChI Key: YUZPWAHRYGTJEN-UHFFFAOYSA-N
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Description

Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a fused bicyclic system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine typically involves a series of organic reactions. One common method is the domino ring-closure followed by a retro Diels-Alder protocol. This method starts with 2-aminonorbornene hydroxamic acids, which undergo a domino reaction to form the desired bicyclic structure . The reaction conditions often include the use of microwave-induced heating to facilitate the retro Diels-Alder reaction, ensuring high yield and stereoselectivity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Explored for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its antitumor effects might involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine stands out due to its unique fused bicyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

90038-93-0

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

6-azatricyclo[6.4.1.02,6]tridecane

InChI

InChI=1S/C12H21N/c1-2-5-11-8-10(4-1)9-13-7-3-6-12(11)13/h10-12H,1-9H2

InChI Key

YUZPWAHRYGTJEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(C1)CN3C2CCC3

Origin of Product

United States

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